![molecular formula C14H15ClN4O2 B1530948 N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide CAS No. 339029-41-3](/img/structure/B1530948.png)
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
Overview
Description
“N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide” is a chemical compound with the molecular formula C14H15ClN4O2. It has an average mass of 306.747 Da and a monoisotopic mass of 306.088348 Da .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), a dimethylamino group (-N(CH3)2), an acrylamide group (-C=O-NH2), and a 4-chlorobenzyl group attached to an oxygen atom .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Selective Recognition and Transfer of Compounds
Research on self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrates the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability could be relevant for separation processes, chemical sensing, and environmental applications (Sawada et al., 2000).
Polymer Synthesis and LCST Behavior
Microwave-assisted synthesis of acrylamide monomers and their polymerization to obtain homopolymers with lower critical solution temperature (LCST) behavior in water at specific pH levels has been reported. These materials have potential applications in smart materials and biotechnology, where temperature-responsive behaviors are desired (Schmitz & Ritter, 2007).
Controlled Polymerization
Controlled polymerization of acrylamides using atom transfer radical polymerization (ATRP) techniques was achieved, leading to polymers with linear molecular weight increases and low polydispersity. This technology is crucial for creating well-defined polymeric materials for various applications, including drug delivery systems and advanced material engineering (Teodorescu & Matyjaszewski, 2000).
Synthesis and Application of Pyrimidones
The synthesis of methyl 3-(dimethylamino) acrylates containing various substituents demonstrated their utility in producing substituted pyrimidones through reactions with amidines. Such compounds have potential applications in pharmaceuticals, including as precursors for drugs and biologically active molecules (Sokolenko et al., 2017).
Photoswitchable Biocatalytic Activities
The immobilization of enzymes in acrylamide copolymers containing photoisomerizable components has been explored for creating materials with photoswitchable "on-off" biocatalytic activities. Such technologies are pertinent to the development of controlled reaction environments, biosensors, and smart materials for biomedical applications (Willner et al., 1993).
Mechanism of Action
In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
N-[(4-chlorophenyl)methoxyiminomethyl]-2-cyano-3-(dimethylamino)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQJDHKKNHFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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